1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMWLYVAYJCADO-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and piperazine.
Reaction Conditions: The reaction between 4-fluorobenzyl chloride and piperazine is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile.
Formation of Intermediate: The intermediate product is then reacted with cinnamaldehyde under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Flunarizine: [1-[Bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine]
- Structural Differences: Flunarizine features a bis(4-fluorophenyl)methyl group at N1, whereas the target compound has a 4-fluorobenzyl group.
- Activity : Flunarizine is a potent calcium channel blocker and sodium channel antagonist, with 85% oral bioavailability and hepatic metabolism via N-dealkylation . The target compound’s simplified benzyl group may enhance metabolic stability or alter tissue distribution.
(Z)-Isomer of Flunarizine
- The (Z)-isomer of flunarizine, synthesized as a hydrochloride salt, demonstrates reduced biological efficacy compared to the (E)-isomer, underscoring the importance of stereochemistry in cinnamyl-containing piperazines .
Antibacterial Cinnamyl Piperazines
- Derivatives like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. The target compound’s 4-fluoro substitution may enhance membrane permeability compared to methoxy or chloro substituents, though direct antibacterial data are lacking .
Histamine H3 Receptor Antagonists
- Piperazines with trifluoromethylbenzyl or phenoxyheptyl groups show histamine H3 receptor antagonism. The target compound’s cinnamyl group may confer divergent receptor selectivity, favoring calcium channels over histaminergic pathways .
PARP Inhibitors with Piperazine Moieties
- Compounds like KU-0059436 (Olaparib) incorporate piperazine rings but target poly(ADP-ribose) polymerase (PARP). While structurally distinct, these highlight the versatility of piperazine in drug design .
Structural and Pharmacokinetic Comparison Table
Key Research Findings
- Stereochemical Specificity : The (E)-configuration of the cinnamyl group is essential for calcium channel blockade, as (Z)-isomers exhibit diminished potency .
- Substituent Effects : Bulkier N1 groups (e.g., bis(4-fluorophenyl)methyl in flunarizine) enhance calcium channel affinity but may reduce metabolic stability compared to smaller groups like 4-fluorobenzyl .
- Antibacterial Potential: Cinnamyl piperazines with electron-withdrawing groups (e.g., Cl, F) show promise for antibacterial applications, though the target compound’s efficacy remains unstudied .
Biological Activity
1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a compound of interest due to its potential biological activities, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin production. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 404.49 g/mol. The compound features a piperazine ring substituted with a 4-fluorobenzyl group and a phenylpropene moiety.
Tyrosinase Inhibition
Tyrosinase (TYR) is a key enzyme in the biosynthesis of melanin, and its inhibition is a therapeutic strategy for hyperpigmentation disorders. Research indicates that derivatives of 4-(4-fluorobenzyl)piperazine exhibit significant inhibitory effects on TYR from Agaricus bisporus and human sources.
Key Findings:
- A study reported that certain derivatives achieved low micromolar IC50 values, indicating strong inhibitory potential against TYR activity. For instance, compound 5c was identified as a competitive inhibitor with an IC50 value demonstrating effective enzyme inhibition at low concentrations .
Table 1: IC50 Values of Selected Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 5a | 20.5 | Competitive |
| 5b | 15.8 | Competitive |
| 5c | 10.2 | Competitive |
| 9 | 40.4 | Least effective |
Cytotoxicity and Antimelanogenic Effects
In addition to inhibiting TYR, some derivatives were evaluated for cytotoxicity using B16F10 melanoma cells. Notably, compound 26 exhibited no cytotoxic effects while effectively reducing melanin production, highlighting its potential as a safe therapeutic agent .
Docking studies have elucidated the binding modes of these compounds within the active site of TYR. The binding interactions suggest that the presence of the fluorobenzyl moiety plays a crucial role in enhancing the affinity for the enzyme's active site, effectively preventing substrate binding .
Study on Piperazine Derivatives
A comprehensive study explored various piperazine derivatives, including those similar to this compound. The research focused on their structure-activity relationships (SAR) and highlighted how modifications in the aromatic tail influenced their inhibitory potency against TYR .
Kinetic Studies
Kinetic analyses using Lineweaver-Burk plots provided insights into the mode of inhibition for selected compounds. The results confirmed that compounds like 23 and 25 acted as competitive inhibitors, affecting diphenolase activity significantly at varying substrate concentrations .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, and how are reaction conditions tailored to improve yields?
- Methodology : The compound is synthesized via nucleophilic substitution and coupling reactions. For example, fluorobenzyl-piperazine derivatives are reacted with propargyl bromide in DMF using K₂CO₃ as a base, followed by click chemistry with azide derivatives in the presence of CuSO₄·5H₂O and sodium ascorbate . Key parameters include:
- Solvent selection (DMF for solubility and reactivity).
- Temperature control (room temperature for 6–7 hours to avoid side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. Which spectroscopic and computational techniques are critical for structural characterization?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the fluorobenzyl and cinnamyl moieties .
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .
- Computational Methods :
- Density Functional Theory (DFT) : Validates electronic properties and geometric optimization .
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., Acta Crystallographica data for related fluorophenyl-piperazines) .
Q. What in vitro assays evaluate the compound’s pharmacological potential?
- Biological Screening :
- Antimicrobial Activity : Bacterial biofilm quantification (e.g., against Staphylococcus aureus) .
- Antioxidant Assays : DPPH radical scavenging to assess free radical neutralization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MBA-MB-231) to measure IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications at the piperazine core influence biological activity and selectivity?
- SAR Insights :
- Fluorobenzyl Group : Enhances lipophilicity and target binding (e.g., tyrosine kinase inhibition via π-π stacking) .
- Cinnamyl Side Chain : The (E)-configuration improves steric complementarity with hydrophobic pockets in targets like G-protein-coupled receptors .
- Substituent Effects : Electron-withdrawing groups (e.g., -F) at the 4-position of benzyl improve metabolic stability, while bulky substituents on piperazine reduce DPP-IV inhibitory activity .
Q. What computational approaches elucidate target interactions and mechanism of action?
- Molecular Docking :
- Kinase Inhibition : The fluorobenzyl fragment forms hydrogen bonds with ATP-binding sites in tyrosine kinases, validated using AutoDock Vina .
- G-Quadruplex DNA Binding : Piperazine-protonated ND ligands stack with guanine quartets, as shown in MD simulations .
- Dynamic Studies :
- Metabolic Stability : CYP450 isoform docking predicts oxidation sites (e.g., piperazine N-methylation) .
Q. How does the compound compare to analogs in pharmacokinetics and toxicity profiles?
- Toxicity Screening :
- In Vitro : Low cytotoxicity (IC₅₀ > 50 μM) in non-cancerous cell lines .
- In Vivo : Piperazine derivatives exhibit LD₅₀ > 500 mg/kg in rodent models, suggesting favorable safety .
Future Research Directions
- Mechanistic Studies : Elucidate apoptosis induction pathways (e.g., caspase-3 activation in MBA-MB-231 cells) .
- In Vivo Efficacy : Evaluate blood-brain barrier penetration for neurological applications (e.g., calcium channel blocking akin to Flunarizine) .
- Polypharmacology : Explore dual-target inhibition (e.g., kinase and GPCR targets) using fragment-based drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
